molecular formula C17H23N5O B5732279 4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B5732279
M. Wt: 313.4 g/mol
InChI Key: ZSIJLSZPYGONAS-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy, methylphenyl, and methylpiperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The methoxy and methylphenyl groups are introduced through nucleophilic substitution reactions, while the methylpiperidinyl group is added via a similar substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylphenyl)-1,3,5-triazin-2-amine
  • 4-methoxy-N-(4-methylphenyl)-6-(4-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine
  • 4-methoxy-N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of the methylpiperidinyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-12-4-6-14(7-5-12)18-15-19-16(21-17(20-15)23-3)22-10-8-13(2)9-11-22/h4-7,13H,8-11H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIJLSZPYGONAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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